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molecular formula C12H16N4 B8291407 N4-Isobutyl-1,5-naphthyridine-3,4-diamine

N4-Isobutyl-1,5-naphthyridine-3,4-diamine

Cat. No. B8291407
M. Wt: 216.28 g/mol
InChI Key: BSPFJSMHIAIXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436176B2

Procedure details

A hydrogenation vessel was charged with N4-(2-methylpropyl)-3-nitro[1,5]naphthyridin-4-amine (7.50 kg, 30.5 mol) and toluene (125.0 kg). A suspension of 3% platinum on carbon (0.44 kg, approximately 33% by weight (w/w) in water) in isopropanol (7.0 kg) was added to the vessel followed by a rinse with toluene (10.0 kg). The reaction mixture was then placed under hydrogen pressure (2.4×105 Pa, 2.4 bars) for six hours while stirring and maintaining the temperature at 22° C. The reaction mixture was then filtered, and the filter cake was washed with toluene (30.0 kg). The filtrate was concentrated under reduced pressure (1×104 Pa, 0.1 bar) at approximately 50° C. to provide a solution of N4-(2-methylpropyl)[1,5]naphthyridine-3,4-diamine in toluene (75 L, approximately 10 mL/g).
Quantity
7.5 kg
Type
reactant
Reaction Step One
Quantity
125 kg
Type
reactant
Reaction Step One
Quantity
0.44 kg
Type
catalyst
Reaction Step Two
Quantity
7 kg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:18])[CH2:3][NH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][N:13]=2)[N:8]=[CH:7][C:6]=1[N+:15]([O-])=O.C1(C)C=CC=CC=1>[Pt].C(O)(C)C>[CH3:1][CH:2]([CH3:18])[CH2:3][NH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][N:13]=2)[N:8]=[CH:7][C:6]=1[NH2:15]

Inputs

Step One
Name
Quantity
7.5 kg
Type
reactant
Smiles
CC(CNC1=C(C=NC2=CC=CN=C12)[N+](=O)[O-])C
Name
Quantity
125 kg
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.44 kg
Type
catalyst
Smiles
[Pt]
Name
Quantity
7 kg
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the vessel
WASH
Type
WASH
Details
a rinse with toluene (10.0 kg)
CUSTOM
Type
CUSTOM
Details
for six hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
WASH
Type
WASH
Details
the filter cake was washed with toluene (30.0 kg)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure (1×104 Pa, 0.1 bar) at approximately 50° C.

Outcomes

Product
Name
Type
product
Smiles
CC(CNC1=C(C=NC2=CC=CN=C12)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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